4-(4-Methylphenoxy)benzoic acid
Overview
Description
“4-(4-Methylphenoxy)benzoic acid” is a chemical compound with the molecular formula C14H12O3 . It has a molecular weight of 228.24 and is also known by the synonym "4-(p-Tolyloxy)benzoic acid" .
Molecular Structure Analysis
The molecular structure of “4-(4-Methylphenoxy)benzoic acid” consists of a benzoic acid group attached to a methylphenoxy group . The compound has 4 freely rotating bonds, 4 hydrogen bond acceptors, and 1 hydrogen bond donor .
Physical And Chemical Properties Analysis
“4-(4-Methylphenoxy)benzoic acid” is a solid with a melting point of 178-182 °C . It has a density of 1.2±0.1 g/cm3, a boiling point of 401.1±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .
Scientific Research Applications
Green Chemistry
- Summary of Application : “4-(4-Methylphenoxy)benzoic acid” is used in the green synthesis of 4-methoxybenzophenone .
- Methods of Application : The synthesis is catalyzed by tungstophosphoric acid (HPW) supported on MCM-41 (HPW/MCM-41). The conversion of benzoic acid reached 97.2% and the selectivity for 4-methoxybenzophenone was 87.4% under the optimum conditions over a 50 wt.% HPW/MCM-41 catalyst .
- Results or Outcomes : HPW is proven to be well deposited on MCM-41, which leads to dealumination of MCM-41 and then offers more active centers, as demonstrated by inductively coupled plasma analysis and NH3 temperature-programmed desorption, accounting for the high catalytic activity of HPW/MCM-41 .
Safety And Hazards
properties
IUPAC Name |
4-(4-methylphenoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-10-2-6-12(7-3-10)17-13-8-4-11(5-9-13)14(15)16/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDYPMNXCDXNJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303263 | |
Record name | 4-(4-Methylphenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80303263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenoxy)benzoic acid | |
CAS RN |
21120-65-0 | |
Record name | 21120-65-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157595 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(4-Methylphenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80303263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Methylphenoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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